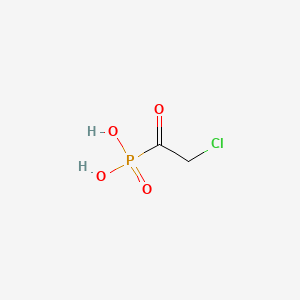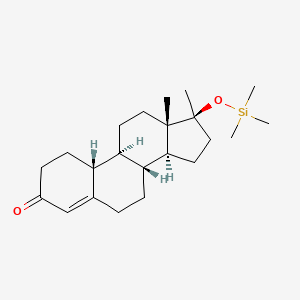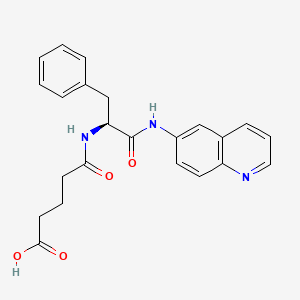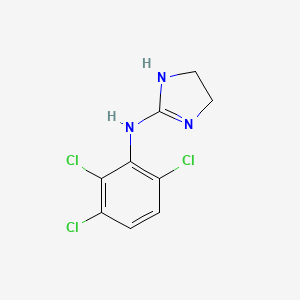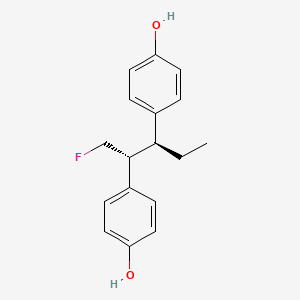
10-Methylundecansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 10-Methylundecanoic acid and its derivatives, such as (−)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid, has been achieved through various routes. One notable approach involved starting from commercially available 1-bromo-3-methylbutane, proceeding through 11 steps with a 25.8% overall yield, highlighting key steps such as asymmetric allylic alkylations and hydroboration–oxidation (Zhang et al., 2006). Another synthesis route achieved (−)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer, emphasizing asymmetric allylboration and Yamaguchi's esterification reaction (Zhang et al., 2008).
Molecular Structure Analysis
The molecular structure of 10-Methylundecanoic acid and its derivatives has been elucidated through various analytical techniques. These compounds typically feature a long carbon chain with a methyl group at the tenth carbon. The structural complexity increases with the introduction of functional groups such as hydroxyl or keto groups in the derivatives, which significantly impacts their chemical behavior and reactivity.
Chemical Reactions and Properties
10-Methylundecanoic acid undergoes typical fatty acid reactions, including esterification and oxidation. For instance, Markonikov hydration and amination of 10-undecenoic acid have been studied, leading to 10-hydroxy and 10-aminoundecanoic acids (Osman & Qazi, 1975). Additionally, derivatives such as methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate have been synthesized, showcasing the versatility of 10-Methylundecanoic acid in chemical transformations (Saeed et al., 1994).
Wissenschaftliche Forschungsanwendungen
Lipide für Forschungszwecke
10-Methylundecansäure wird zur Herstellung von Lipiden für Forschungszwecke verwendet {svg_1}. Diese Lipide werden in verschiedenen Forschungsbereichen eingesetzt, darunter Biochemie, Molekularbiologie und pharmazeutische Forschung.
Synthese von Methylester
This compound kann zur Synthese ihres Methylesters, Methyl-10-methylundecanoat, verwendet werden {svg_2}. Diese Verbindung findet Anwendungen in der organischen Synthese und kann als Referenzmaterial in der Gaschromatographie verwendet werden.
Materialwissenschaften und -technik
Isolaurinsäure hat potenzielle Anwendungen im Bereich der Materialwissenschaften und -technik {svg_3}. Sie könnte in Prozessen wie dem 3D-Bioprinting und der Produktion von Batterien, Superkondensatoren und Brennstoffzellen eingesetzt werden.
Mikrobiologische Tests
Isolaurinsäure könnte in mikrobiologischen Tests verwendet werden {svg_4}. Sie könnte in Bioburden-Tests, Kulturmedienzubereitung und Medienfülltests eingesetzt werden.
Verbesserung der Wärmeleistung
Es wurden Untersuchungen zur Verwendung von Laurinsäure, einer ähnlichen Verbindung wie Isolaurinsäure, zur Verbesserung der Wärmeleistung durchgeführt {svg_5}. Nanopartikel wurden in geschmolzene Laurinsäure dispergiert, um Variationen der thermischen Eigenschaften zu beobachten. Ein ähnlicher Ansatz könnte möglicherweise auf Isolaurinsäure angewendet werden.
Anwendungen in der Solarheizung
Die mit Laurinsäure und Nanopartikeln hergestellten Komposit-Phasenwechselmaterialien (PCMs) haben vielversprechende Ergebnisse für Niedertemperaturanwendungen in der Solarheizung gezeigt {svg_6}. Aufgrund der strukturellen Ähnlichkeit könnte Isolaurinsäure möglicherweise auf ähnliche Weise verwendet werden.
Eigenschaften
IUPAC Name |
10-methylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-11(2)9-7-5-3-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRBVNPIKYRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181693 | |
| Record name | Undecanoic acid, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2724-56-3 | |
| Record name | 10-Methylundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 10-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)
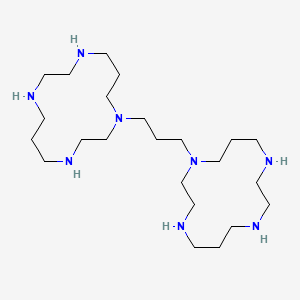
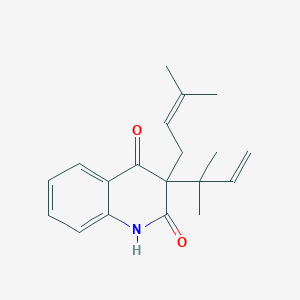
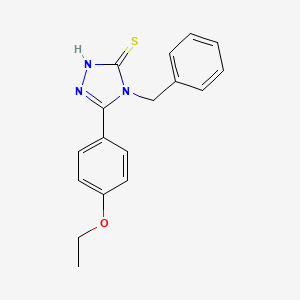

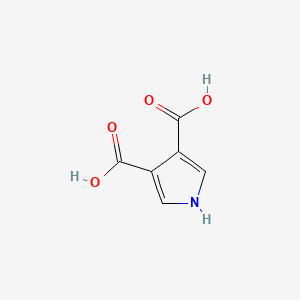
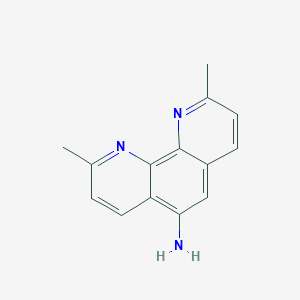
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

